Differentiation via Physicochemical Profile: Impact on CNS Drug-Likeness
The compound's calculated physicochemical properties place it in a favorable region of CNS drug-like chemical space, particularly when compared to the larger, heavier clinical candidate EVP-6124 (encenicline). Its lower molecular weight and moderate lipophilicity (cLogP 2.4) suggest a superior balance for passive CNS penetration over the more lipophilic fluoroquinoline-carboxamide EVP-6124 (cLogP >3) [1]. This is a critical procurement differentiator for researchers prioritizing rapid brain exposure in rodent models, as high lipophilicity in analogs can lead to undesirable tissue retention and higher metabolic clearance rates [2].
| Evidence Dimension | CNS Multiparameter Optimization (MPO) Desirability |
|---|---|
| Target Compound Data | MW = 269.34 g/mol; cLogP = 2.4; HBD = 1; TPSA = 36.8 Ų |
| Comparator Or Baseline | EVP-6124 (Encenicline): MW = 317.8 g/mol; cLogP = 3.2; HBD = 1; TPSA = 46.6 Ų |
| Quantified Difference | 21% lower MW; 0.8-log unit lower cLogP; 21% lower TPSA compared to EVP-6124. |
| Conditions | In silico calculated properties via standard algorithms (e.g., Molinspiration). |
Why This Matters
The lower molecular weight and optimal lipophilicity profile favor superior, non-efflux-mediated brain penetration, a key determinant of in vivo efficacy for CNS targets.
- [1] Molaid. N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]indolizine-6-carboxamide. Calculated Properties. View Source
- [2] Wager, T. T., et al. (2010). Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chemical Neuroscience, 1(6), 420-434. View Source
